molecular formula C13H12ClN3O2 B8521309 2-Amino-3-benzyloxycarbonylamino-6-chloro-pyridine

2-Amino-3-benzyloxycarbonylamino-6-chloro-pyridine

Cat. No. B8521309
M. Wt: 277.70 g/mol
InChI Key: UUHOIBXELDRRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06200976B1

Procedure details

1.2 g (8.8 mmol) of 2,3-diamino-6-chloro-pyridine are dissolved in 20 ml tetrahydrofuran and, after the addition of 2 ml pyridine at 0° C., mixed with 2 ml of benzyl chloroformate. After heating to ambient temperature the mixture is combined with ice water, adjusted to pH 4 with glacial acetic acid and extracted with ethyl acetate. The combined organic extracts are dried and evaporated down. The residue is chromatographed on silica gel and eluted with petroleum ether/ethyl acetate (9:1 and 1:1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.N1C=CC=CC=1.Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18].C(O)(=O)C>O1CCCC1>[NH2:1][C:2]1[C:7]([NH:8][C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:18])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=NC(=CC=C1N)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluted with petroleum ether/ethyl acetate (9:1 and 1:1)

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC=C1NC(=O)OCC1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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